molecular formula C16H20N2O3.C4H4O4 B1662414 N-(3R)-1-Azabicyclo(2.2.2)oct-3-yl-2,3-dihydro-1,4-benzodioxin-6-carboxamide CAS No. 527680-56-4

N-(3R)-1-Azabicyclo(2.2.2)oct-3-yl-2,3-dihydro-1,4-benzodioxin-6-carboxamide

Cat. No. B1662414
M. Wt: 288.34 g/mol
InChI Key: LUVXHMJTVXZFPD-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3R)-1-Azabicyclo(2.2.2)oct-3-yl-2,3-dihydro-1,4-benzodioxin-6-carboxamide (referred to as AZD-9164) is a synthetic compound that has been developed as a potential therapeutic agent for several diseases.

Scientific Research Applications

Potential Treatment for Cognitive Deficits in Schizophrenia

A novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), identified as PHA-543,613, shows potential as a treatment for cognitive deficits in schizophrenia. Characterized by rapid brain penetration and high oral bioavailability, it demonstrates efficacy in auditory sensory gating and cognitive performance models (Wishka et al., 2006).

Application in Cognitive Impairment Associated with Neurological Disorders

Compound TC-5619, a selective agonist of the α7 neuronal nicotinic acetylcholine receptor, is a promising drug candidate for treating cognitive impairment related to neurological disorders. It exhibits marked selectivity for the central nervous system and has shown positive effects in animal models of schizophrenia (Mazurov et al., 2012).

Role in Serotonin-3 Receptor Antagonism

A series of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, including those with the 1-azabicyclo[2.2.2]oct-3-yl moiety, have shown potent antagonistic activity against serotonin-3 (5-HT3) receptors. These compounds are effective in models assessing serotonin-3 receptor antagonism, suggesting their potential in related therapeutic applications (Kawakita et al., 1992).

Investigation in Preclinical Metabolic and Excretory Pathways

Studies using tritiated compounds have been conducted to understand the metabolic and excretory pathways of N-(3R)-1-azabicyclo[2.2.2]oct-3-ylfuro[2,3-c]pyridine-5-carboxamide in animal models. These studies are crucial for determining the stability and metabolic fate of such compounds in preclinical settings (Shaffer et al., 2006).

Exploration in Antagonistic Activity against Emesis

The compound Y-25130 has shown effectiveness as a 5-HT3 receptor antagonist, demonstrating potential as an antiemetic drug against emesis induced by anticancer therapy (Fukuda et al., 1991).

properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-16(17-13-10-18-5-3-11(13)4-6-18)12-1-2-14-15(9-12)21-8-7-20-14/h1-2,9,11,13H,3-8,10H2,(H,17,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVXHMJTVXZFPD-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047285
Record name PHA-00568487
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3R)-1-Azabicyclo(2.2.2)oct-3-yl-2,3-dihydro-1,4-benzodioxin-6-carboxamide

CAS RN

527680-56-4
Record name PHA-568487
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0527680564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHA-00568487
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHA-568487
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9IF5SIJ2I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3R)-1-Azabicyclo(2.2.2)oct-3-yl-2,3-dihydro-1,4-benzodioxin-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3R)-1-Azabicyclo(2.2.2)oct-3-yl-2,3-dihydro-1,4-benzodioxin-6-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3R)-1-Azabicyclo(2.2.2)oct-3-yl-2,3-dihydro-1,4-benzodioxin-6-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3R)-1-Azabicyclo(2.2.2)oct-3-yl-2,3-dihydro-1,4-benzodioxin-6-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3R)-1-Azabicyclo(2.2.2)oct-3-yl-2,3-dihydro-1,4-benzodioxin-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3R)-1-Azabicyclo(2.2.2)oct-3-yl-2,3-dihydro-1,4-benzodioxin-6-carboxamide

Citations

For This Compound
7
Citations
K Hashimoto - Current pharmaceutical design, 2015 - ingentaconnect.com
Accumulating evidence suggests that the α7 subtype of nicotinic acetylcholine receptors (nAChRs) plays a key role in inflammatory processes, thought to be involved in the …
Number of citations: 61 www.ingentaconnect.com
T Ramstad - Journal of Chromatography A, 2006 - Elsevier
Methods for enantiomeric purity by electrokinetic chromatography were developed and validated for three pharmaceutical compounds, each utilizing highly sulfated-γ-cyclodextrin (HS-γ…
Number of citations: 23 www.sciencedirect.com
L Colás, M Domercq, P Ramos‐Cabrer, A Palma… - Glia, 2018 - Wiley Online Library
In vivo positron emission tomography (PET) imaging of nicotinic acetylcholine receptors (nAChRs) is a promising tool for the imaging evaluation of neurologic and neurodegenerative …
Number of citations: 23 onlinelibrary.wiley.com
Y Shimizu, T Shimizu, S Zou, H Ono, Y Hata… - Biochemical and …, 2021 - Elsevier
Brain nicotinic acetylcholine receptors (nAChRs) reportedly suppress the micturition, but the mechanisms responsible for this suppression remain unclear. We previously reported that …
Number of citations: 4 www.sciencedirect.com
N Shimizu, T Shimizu, Y Higashi, S Zou… - European Journal of …, 2023 - Elsevier
We previously reported that brain α7 nicotinic acetylcholine receptors inhibited the rat micturition reflex. To elucidate the mechanisms underlying this inhibition, we focused on the …
Number of citations: 3 www.sciencedirect.com
L Tarnawski, C Reardon, AS Caravaca… - Frontiers in …, 2018 - frontiersin.org
Macrophage cytokine production is regulated by neural signals, for example in the inflammatory reflex. Signals in the vagus and splenic nerves are relayed by choline acetyltransferase …
Number of citations: 43 www.frontiersin.org
L Aguado, A Joya, M Garbizu… - Journal of Cerebral …, 2023 - journals.sagepub.com
Nicotinic acetylcholine α7 receptors (α7 nAChRs) have a well-known modulator effect in neuroinflammation. Yet, the therapeutical effect of α7 nAChRs activation after stroke has been …
Number of citations: 4 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.